

# A Comprehensive Technical Guide to Dichlorodiphenylmethane (CAS No. 2051-90-3)

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## Compound of Interest

Compound Name: *Dichlorodiphenoxymethane*

Cat. No.: *B1309874*

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An important note on chemical identity: The initial request for information on "**Dichlorodiphenoxymethane**" (CAS No. 4885-03-4) yielded minimal results. However, extensive data is available for the structurally similar and commonly researched compound, Dichlorodiphenylmethane (CAS No. 2051-90-3). This guide will focus on the latter, as it is the likely subject of interest for researchers in organic synthesis and drug development. Dichlorodiphenylmethane, also known as benzophenone dichloride, is a versatile geminal dihalide that serves as a key precursor in the synthesis of a wide range of organic compounds.  
[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Physicochemical and Spectroscopic Properties

Dichlorodiphenylmethane is a colorless to slightly yellow liquid or solid under standard conditions.[\[1\]](#)[\[3\]](#) Its key properties are summarized in the table below, providing a valuable reference for experimental design and characterization.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> Cl <sub>2</sub>	[1][2]
Molecular Weight	237.12 g/mol	[1][2]
CAS Number	2051-90-3	[2]
Appearance	Slightly yellow liquid or colorless solid	[1][3]
Boiling Point	305 °C (lit.)[1][2] 193 °C @ 30 mmHg[1] 164-167 °C @ 12 Torr	[1]
Density	1.235 g/mL at 25 °C (lit.)	[1][2]
Refractive Index (n <sub>20/D</sub> )	1.605 (lit.)	[1][2]
Flash Point	>110 °C (>230 °F)	[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~7.3-7.5 ppm (m, 10H)	[2]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ ~83.1 (CCl <sub>2</sub> ), 127.5, 128.6, 130.2, 140.2 ppm	[2]
IR Spectrum (neat)	Major peaks around 3060, 1490, 1450, 760, 690 cm <sup>-1</sup>	[2]
Mass Spectrum (EI)	m/z 236 (M <sup>+</sup> ), 201, 165	[2]

## Core Synthetic Applications and Experimental Protocols

Dichlorodiphenylmethane is a valuable building block in organic chemistry, primarily utilized as a precursor for benzophenones, tetraphenylethylenes, and in Friedel-Crafts alkylation reactions.[2]

### Synthesis of Dichlorodiphenylmethane from Benzophenone

A common laboratory-scale synthesis involves the reaction of benzophenone with phosphorus pentachloride.[\[3\]](#)

Experimental Protocol:

- Materials:

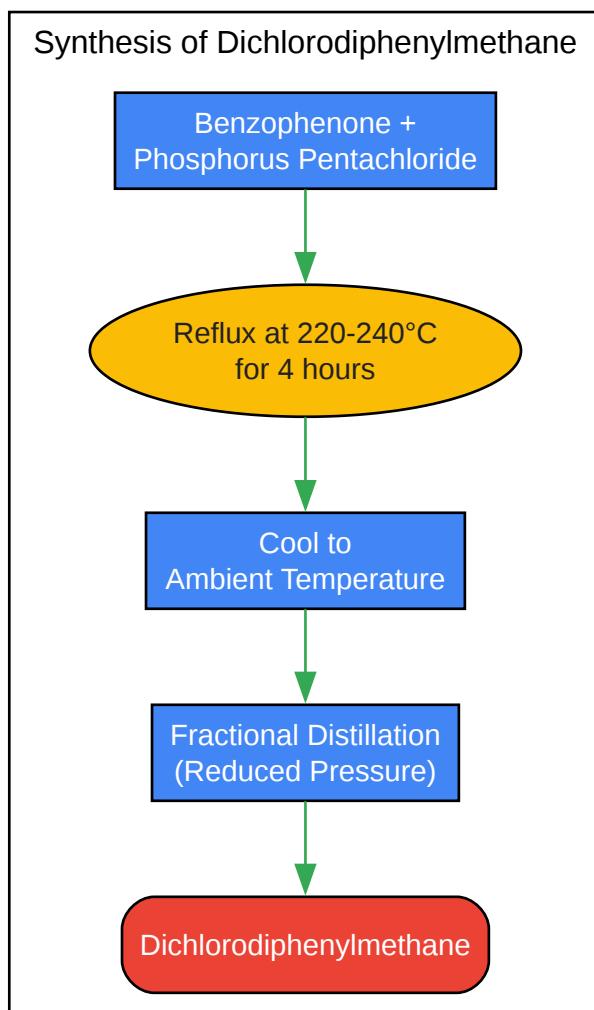
- Benzophenone (24 g)
  - Phosphorus pentachloride (40 g)

- Equipment:

- Round-bottom flask
  - Reflux condenser
  - Oil bath with magnetic stirrer and heating capabilities
  - Vacuum distillation apparatus

- Procedure:

- Combine 24 g of benzophenone and 40 g of phosphorus pentachloride in a round-bottom flask fitted with a reflux condenser.[\[1\]](#)
  - Heat the mixture in an oil bath to a temperature range of 220-240 °C.[\[1\]](#)
  - Maintain the reaction under reflux at this temperature for 4 hours.[\[1\]](#)
  - After the reaction is complete, allow the mixture to cool to room temperature.[\[1\]](#)
  - The crude product is then purified by fractional distillation under reduced pressure.[\[1\]](#)



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Synthesis of Dichlorodiphenylmethane.

## Synthesis of Benzophenones via Hydrolysis

Dichlorodiphenylmethane readily undergoes hydrolysis to form benzophenone, a fundamental transformation that provides a route to a variety of substituted benzophenones.[\[2\]](#)[\[3\]](#)

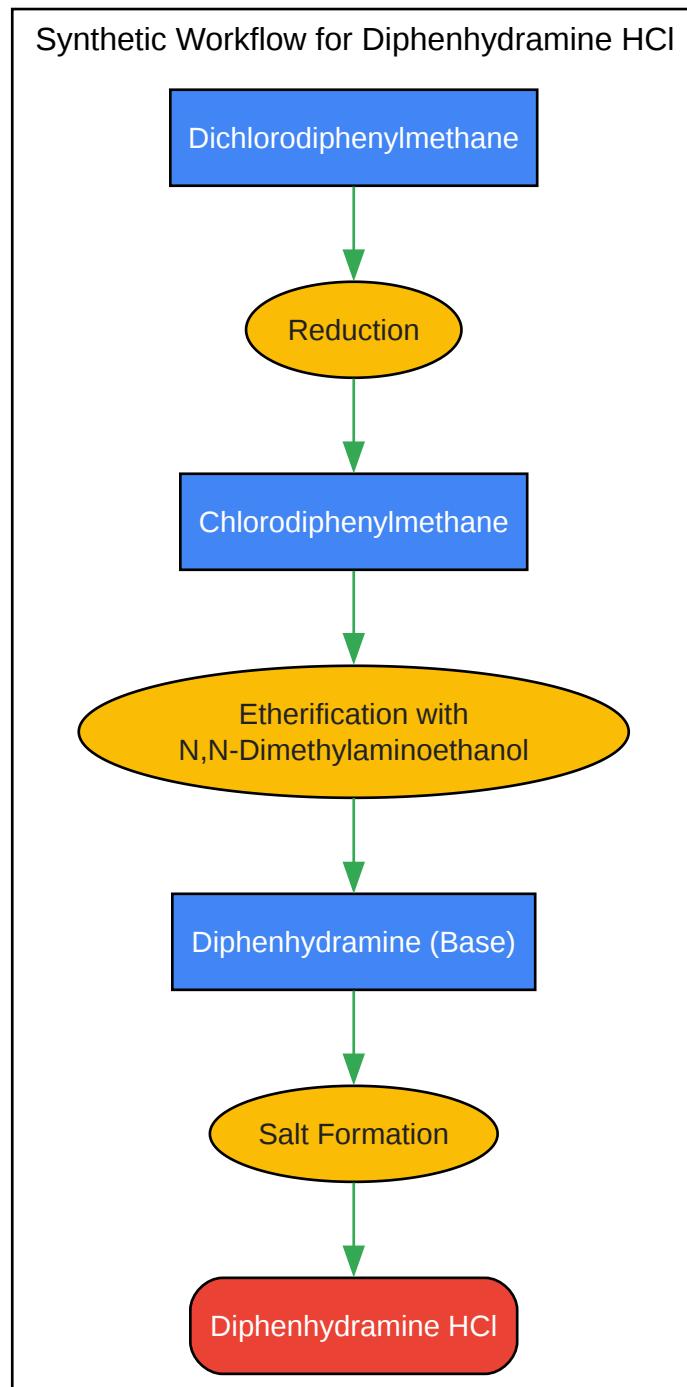
Experimental Protocol:

- Reaction:  $(C_6H_5)_2CCl_2 + H_2O \rightarrow (C_6H_5)_2CO + 2 HCl$ [\[3\]](#)
- Procedure: While a detailed protocol is not provided in the search results, the reaction generally involves treating dichlorodiphenylmethane with water. The reaction conditions can

be controlled to favor the formation of benzophenone.

## Application in Pharmaceutical Synthesis: Diphenhydramine

Dichlorodiphenylmethane is a key starting material for the synthesis of first-generation antihistamines like Diphenhydramine.<sup>[4]</sup> The process typically involves the conversion of dichlorodiphenylmethane to chlorodiphenylmethane, followed by etherification.<sup>[4]</sup>

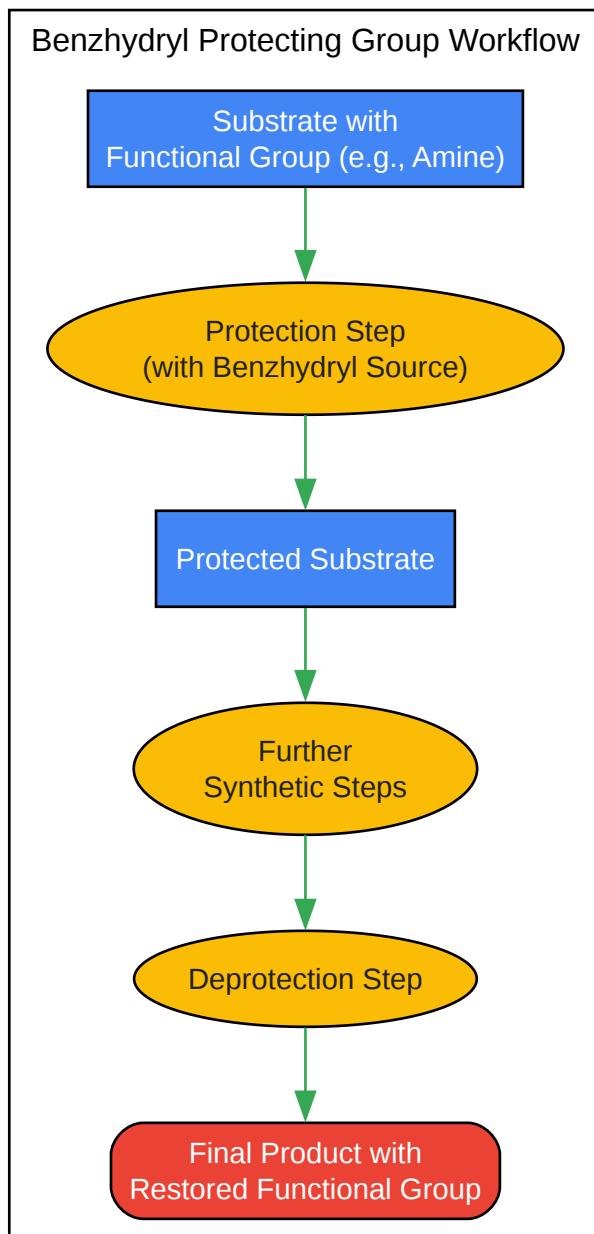


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General synthetic workflow for Diphenhydramine HCl.

## Use as a Protecting Group

The benzhydryl (diphenylmethyl) group, derived from dichlorodiphenylmethane, is a valuable protecting group for functional groups such as primary and secondary amines in the synthesis of complex pharmaceutical molecules.<sup>[4]</sup>



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General workflow for using the benzhydryl protecting group.

## Analytical Methods for Reaction Monitoring

Validating the synthesis and purity of dichlorodiphenylmethane is crucial. Several analytical techniques can be employed for reaction monitoring and product characterization.

Technique	Principle	Sample Preparation	Analysis Time	Key Advantages
NMR Spectroscopy	Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information. <sup>[5]</sup>	Direct analysis of the reaction mixture in a deuterated solvent. <sup>[5]</sup>	Rapid, with spectra acquired in minutes. <sup>[5]</sup>	Provides real-time, in-situ monitoring and rich structural information. <sup>[5]</sup>
GC-MS	Separation of volatile compounds followed by detection and identification by mass spectrometry. <sup>[5]</sup>	Aliquot of the reaction mixture is quenched and diluted in a suitable solvent. <sup>[5]</sup>	Typically 20-40 minutes per sample. <sup>[5]</sup>	High sensitivity and selectivity, excellent for identifying trace impurities. <sup>[5]</sup>
HPLC	Separation of compounds based on their polarity and interaction with a stationary phase. <sup>[5]</sup>	Aliquot of the reaction mixture is quenched, filtered, and diluted in the mobile phase. <sup>[5]</sup>	Typically 10-30 minutes per sample. <sup>[5]</sup>	Suitable for a wide range of compounds, including non-volatile ones.

## Safety and Handling

Dichlorodiphenylmethane is classified as a hazardous chemical and requires careful handling.

- GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[6]
- Signal Word: Danger.[6][7]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Use only outdoors or in a well-ventilated area.[7]
- Incompatibilities: Incompatible with bases, water, strong oxidizing agents, alcohols, and amines.[7] It is moisture-sensitive and reacts violently with water.[7][8]
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[7] Store in a corrosives area.[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[7][8][9]

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